1,4-Dimethoxy-2,3-dimethylbenzene
Overview
Description
1,4-Dimethoxy-2,3-dimethylbenzene is an organic compound with the molecular formula C10H14O2 . It has a molecular weight of 166.22 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 1,4-Dimethoxy-2,3-dimethylbenzene involves the reaction of 1,4-dimethoxybenzene with 3-methyl-2-butanol and sulfuric acid . The electrophile for this reaction is a carbocation that forms when 3-methyl-2-butanol reacts with sulfuric acid. The nucleophile is the 1,4-dimethoxybenzene because it is an aromatic ring .
Molecular Structure Analysis
The molecular structure of 1,4-Dimethoxy-2,3-dimethylbenzene is characterized by its molecular formula C10H14O2 . The average mass is 166.217 Da and the monoisotopic mass is 166.099380 Da .
Chemical Reactions Analysis
1,4-Dimethoxy-2,3-dimethylbenzene is an ether. Ethers may react violently with strong oxidizing agents. In other reactions, which typically involve the breaking of the carbon-oxygen bond, ethers are relatively inert .
Physical And Chemical Properties Analysis
1,4-Dimethoxy-2,3-dimethylbenzene is a solid or liquid at room temperature . It has a molecular weight of 166.22 .
Scientific Research Applications
Application 1: Synthesis of Sulfur-Functionalised Benzoquinones
- Summary of the Application: 1,4-Dimethoxy-2,3-dimethylbenzene is used as a starting material in the synthesis of sulfur-functionalised benzoquinones . These compounds have potential applications in the field of electroactive compounds adsorbed onto metal surfaces .
- Methods of Application or Experimental Procedures: The compound undergoes NBS bromination under a variety of conditions in both 1,1,1-trichloroethane and benzotrifluoride . Four different bromination products have been isolated, including the previously unknown 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene . The synthetically useful 2,3-bis(bromomethyl)-1,4-dimethoxybenzene is readily prepared using either solvent and it has been converted into new sulfur-containing quinone derivatives .
- Results or Outcomes: The bromination of 1,4-Dimethoxy-2,3-dimethylbenzene resulted in the formation of four different bromination products . One of these products, 2,3-bis(bromomethyl)-1,4-dimethoxybenzene, was further used to synthesize new sulfur-containing quinone derivatives .
Application 2: Perfumes and Soaps
- Summary of the Application: 1,4-Dimethoxy-2,3-dimethylbenzene is used in the formulation of perfumes and soaps . Its sweet, floral odor makes it a desirable ingredient in these products .
- Methods of Application or Experimental Procedures: The compound is typically mixed with other ingredients to create a unique scent profile for the perfume or soap . The exact formulation can vary widely depending on the desired end product .
- Results or Outcomes: The use of 1,4-Dimethoxy-2,3-dimethylbenzene in perfumes and soaps contributes to the overall scent of these products . The specific impact of the compound on the scent profile would depend on the other ingredients used in the formulation .
Application 3: Developer in Black and White Film
- Summary of the Application: 1,4-Dimethoxy-2,3-dimethylbenzene can be used as a developer in black and white film . This is due to its chemical properties which allow it to reduce silver halides to metallic silver, thereby creating the dark areas in a developed film .
- Methods of Application or Experimental Procedures: The compound is typically dissolved in a suitable solvent along with other chemicals to form the developer solution . This solution is then used to process the film in a darkroom setting .
- Results or Outcomes: The use of 1,4-Dimethoxy-2,3-dimethylbenzene in film development can result in high-quality black and white images with good contrast and tonal range .
Safety And Hazards
properties
IUPAC Name |
1,4-dimethoxy-2,3-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-8(2)10(12-4)6-5-9(7)11-3/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFDNTMCFUSSDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192290 | |
Record name | Benzene, 1,4-dimethoxy-2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethoxy-2,3-dimethylbenzene | |
CAS RN |
39021-83-5 | |
Record name | Benzene, 1,4-dimethoxy-2,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039021835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,4-dimethoxy-2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-DIMETHOXY-2,3-DIMETHYLBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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